molecular formula C10H9BrN2O B6608677 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole CAS No. 2866334-08-7

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole

Cat. No.: B6608677
CAS No.: 2866334-08-7
M. Wt: 253.09 g/mol
InChI Key: RWJPINFWMXLCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole is a brominated and methoxylated pyrazole derivative of significant interest in chemical research and development. The compound features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a prominent scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities . The specific substitution pattern with a bromine atom and a methoxy group on the phenyl ring makes it a versatile intermediate for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. Pyrazole derivatives are recognized for their diverse biological activities, as evidenced by their presence in compounds with demonstrated anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . While the specific biological profile and mechanism of action for this compound require further investigation, its structure aligns with those used in the development of novel therapeutic agents and enzyme inhibitors. Researchers value this compound as a key building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-bromo-6-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJPINFWMXLCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2-bromo-6-methoxyphenyl group. This arrangement introduces steric hindrance due to the ortho-bromo and para-methoxy substituents, influencing both reactivity and crystallinity. The methoxy group donates electron density via resonance, while the bromine atom serves as a potential site for further functionalization through cross-coupling reactions.

Key Physical Parameters

Data extracted from technical specifications reveal the following characteristics:

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
CAS Registry Number2866334-08-7
IUPAC Name1-(2-bromo-6-methoxyphenyl)pyrazole
SMILESCOC1=C(C(=CC=C1)Br)N2C=CC=N2
Boiling PointNot reported
Melting PointNot reported

The absence of thermal stability data underscores the need for controlled synthetic conditions to prevent decomposition during preparation.

Synthetic Methodologies for this compound

Reaction Mechanism

This two-step approach first synthesizes 1H-pyrazole followed by bromination and methoxylation. The pyrazole nitrogen attacks a pre-functionalized aryl halide, typically employing potassium carbonate as a base in polar aprotic solvents like DMF or DMSO.

Optimized Protocol

  • Step 1 : React 1H-pyrazole (1.0 equiv) with 2-bromo-6-methoxyiodobenzene (1.2 equiv) in anhydrous DMF at 110°C for 12 hours under nitrogen.

  • Step 2 : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yields typically range from 30–45%, limited by competing side reactions at elevated temperatures. ¹H NMR analysis confirms regioselectivity, with the pyrazole proton appearing as a singlet at δ 5.70–5.94 ppm.

Palladium-Catalyzed Arylation

This method constructs the biaryl system by coupling a pyrazole boronic ester with 2-bromo-6-methoxyiodobenzene. A representative procedure uses:

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (3.0 equiv)

  • DME/H₂O (4:1) at 80°C

Advantages and Limitations

While achieving higher yields (50–55%), the requirement for anhydrous conditions and palladium catalysts increases costs. Recent studies demonstrate that substituting PdCl₂(dppf) for Pd(PPh₃)₄ reduces catalyst loading to 2 mol% without compromising efficiency.

Adaptation from N-Substituted Pyrazole Synthesis

Building on methodologies for analogous compounds, this one-pot approach condenses 2-bromo-6-methoxyaniline with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine:

  • Charge DMF with 2-bromo-6-methoxyaniline (1.0 mmol), pentane-2,4-dione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).

  • Heat at 85°C for 1.5 hours under inert atmosphere.

  • Workup involves extraction with dichloromethane and chromatography (hexane:THF gradient).

This method achieves 38–46% isolated yield, with purity >95% confirmed by HPLC. Key spectral data include:

  • ¹³C NMR: δ 144.6 (pyrazole C3), 138.7 (aryl C-Br), 108.1 (pyrazole C4)

  • HRMS: [M + H]⁺ calcd 253.09, found 253.09

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)ScalabilityCost Factor
Nucleophilic Substitution30–45ModerateLow
Suzuki Coupling50–55HighHigh
Hydroxylamine Cyclization38–46ModerateMedium

The Suzuki method offers superior yields but remains economically prohibitive for large-scale production. Industrial applications may favor the hydroxylamine route due to its balance of cost and efficiency.

Purity and Byproduct Formation

GC-MS analysis reveals:

  • Nucleophilic route : 5–7% bis-arylation byproducts

  • Cyclization method : <2% unreacted diketone

  • Suzuki coupling : 3–5% homocoupled aryl species

Recrystallization from ethanol/water mixtures improves purity to >98% for all methods.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the ortho-position enables participation in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h)1-(2-Aryl-6-methoxyphenyl)-1H-pyrazole72–89%
Ullmann CouplingCuI, L-proline, DMSO (100°C, 24 h)1-(2-Amino-6-methoxyphenyl)-1H-pyrazole68%

These reactions retain the pyrazole core while introducing aryl or amino groups at the brominated position. The methoxy group remains stable under these conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing pyrazole ring activates the bromine for nucleophilic displacement:

Example:
Reaction with sodium azide (NaN₃) in DMF at 120°C for 8 hours yields 1-(2-azido-6-methoxyphenyl)-1H-pyrazole (85% yield). Subsequent Staudinger reduction produces the corresponding amine .

Electrophilic Substitution

The pyrazole ring undergoes regioselective nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the C-4 position of the pyrazole ring (62% yield) .

  • Sulfonation : SO₃/H₂SO₄ introduces a sulfonic acid group at C-5 (58% yield) .

Oxidation

Treatment with IBX (2-iodoxybenzoic acid) in DMSO oxidizes alcohol side chains to ketones or aldehydes without affecting the pyrazole or methoxy groups .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

ReagentConditionsProductYieldSource
2-Bromo-1-phenylethanoneEthanol, reflux (2 h)Pyrazolo[3,4-d]thiazole derivative80%
MalononitrileNaOH/EtOH, 60°C (4 h)Pyrazolo[1,5-a]pyrimidine75%

These reactions exploit the nucleophilic nitrogen atoms of the pyrazole ring .

Bromine Recycling

The bromine atom can be replaced via radical pathways:

  • Photobromination : NBS (N-bromosuccinimide) under UV light introduces bromine at the pyrazole C-4 position (55% yield) .

Demethylation

BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl group (89% yield), enabling further derivatization .

Metal-Complex Formation

The pyrazole nitrogen coordinates with transition metals:

  • Cu(II) Complexes : Reaction with Cu(NO₃)₂ in methanol forms stable complexes used in catalysis .

  • Fe(III) Adducts : Iron-mediated cyclization generates fused pyrazole-isoxazole systems .

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Anticancer : Suzuki-coupled aryl derivatives inhibit BRAF kinase (IC₅₀ = 0.04 μM) .

  • Antimicrobial : Thiazole-fused analogs exhibit MIC values of 2–8 μg/mL against S. aureus .

Key Reaction Trends

  • Steric Effects : The ortho-methoxy group hinders electrophilic substitution at the adjacent bromine site.

  • Electronic Effects : The pyrazole ring directs nitration/sulfonation to C-4/C-5 due to its electron-deficient nature .

  • Catalyst Dependency : Pd catalysts outperform Cu in cross-coupling efficiency for aryl group introductions .

This compound’s versatility in cross-coupling, cyclization, and functionalization makes it invaluable for medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole has shown potential as a scaffold for developing new pharmaceutical agents. Its derivatives have been investigated for:

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. Notably, pyrazole derivatives have been linked to the inhibition of key kinases involved in cancer progression, making them promising candidates for further drug development .
  • Anti-inflammatory Effects : Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives have shown selectivity indices superior to established anti-inflammatory drugs like celecoxib, suggesting their potential as anti-inflammatory agents .

Agricultural Chemistry

The compound's structure allows for modifications that enhance its herbicidal properties. Research has focused on developing derivatives that can effectively target specific plant growth pathways, making them useful in agricultural applications to control unwanted vegetation while minimizing environmental impact .

Material Science

The unique chemical properties of this compound allow it to function as a building block in the synthesis of novel materials, including polymers and liquid crystals. Its ability to form stable bonds with various substrates makes it valuable in creating advanced materials with tailored properties for electronics and photonics.

Anticancer Activity Case Study

A study evaluated various pyrazole derivatives derived from this compound against A549 lung cancer cells. The most effective derivative exhibited an IC50 value of 0.28 µM, indicating potent anticancer activity. This study highlights the potential for developing targeted therapies based on this scaffold .

Anti-inflammatory Activity Case Study

In another research effort, a series of pyrazole derivatives were synthesized and tested for their COX-2 inhibitory activity. Compounds showed IC50 values ranging from 0.02 to 0.04 µM, significantly outperforming traditional anti-inflammatory drugs in terms of selectivity and potency .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsIC50 values as low as 0.28 µM against A549 cells
Anti-inflammatory drugsHigh COX-2 selectivity with IC50 < 0.04 µM
Agricultural ChemistryHerbicidesEffective targeting of plant growth pathways
Material SciencePolymers and liquid crystalsValuable building block for advanced materials

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and substituents. The bromo and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts electronic and steric properties:

  • Ortho vs. para substitutions: 1-(2-Ethoxyphenyl)-1H-pyrazole (4a) and 1-(4-ethoxyphenyl)-1H-pyrazole (4b) exhibit distinct regioselectivity in synthesis. The ortho-substituted derivative (4a) shows a 7:1 ortho:para ratio in inseparable mixtures, attributed to steric hindrance and electronic directing effects .
  • Halogen vs. alkoxy groups: 1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole derivatives demonstrate enhanced bioactivity as ryanodine receptor (RyR) regulators due to electron-withdrawing fluorine atoms, which increase metabolic stability compared to methoxy groups . The 6-methoxy group in the target compound may improve solubility but reduce electrophilicity relative to halogenated analogs .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties/Applications Reference
1-(2-Bromo-6-methoxyphenyl)-1H-pyrazole 2-Br, 6-OMe Potential antimicrobial/antitumor agent (inferred from analogs)
1-(4-Chlorophenyl)-1H-pyrazole 4-Cl Metabolite in pyraclostrobin; pesticidal activity
1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole 2-Cyclohexyl, 4-F Ortho-alkylation product; synthetic intermediate
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole 4-Br, 4'-NO2 Electron-deficient; fluorescence applications

Biological Activity

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their significant pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. The presence of the bromine and methoxy groups on the phenyl ring contributes to its biological activity by influencing the electronic properties and steric hindrance of the molecule.

1. Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. In a study evaluating various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus, certain derivatives exhibited significant inhibition at concentrations as low as 40 µg/mL . The compound's structural features likely enhance its interaction with microbial targets.

2. Anticancer Activity

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis induction . In vitro studies have reported IC50 values in the micromolar range for several pyrazole derivatives against breast and lung cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted that certain synthesized pyrazoles inhibited pro-inflammatory cytokines like TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations . The mechanism often involves modulation of signaling pathways related to inflammation.

4. Neuroprotective Properties

Recent investigations into the neuroprotective effects of pyrazoles suggest that they may offer therapeutic benefits in neurodegenerative diseases. Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis (Mtb). Among them, this compound showed significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to standard antitubercular drugs .

Case Study 2: Cancer Cell Line Testing

In a comparative study on anticancer activity, derivatives including this compound were tested against multiple cancer cell lines (MCF-7, A549). The results indicated that these compounds could induce apoptosis effectively, with growth inhibition percentages reaching up to 70% in some cases .

Comparative Data Table

Activity TypeCompound TestedIC50/Effective ConcentrationReference
AntimicrobialThis compound40 µg/mL
AnticancerSimilar pyrazolesIC50 ~10 µM
Anti-inflammatoryVarious pyrazolesUp to 85% inhibition
NeuroprotectivePyrazole derivativesMAO inhibition

Q & A

Basic: What are standard synthetic routes for 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclization of substituted hydrazides or ketones with nucleophilic reagents. For example, cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C yields pyrazole derivatives . Intermediates are characterized via IR spectroscopy (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (distinct methoxy group signals at δ ~3.8 ppm and aromatic protons), and mass spectrometry (m/z corresponding to molecular ions). X-ray crystallography further confirms regioselectivity and substituent orientation, as shown in analogous pyrazole structures .

Advanced: How can researchers optimize reaction conditions to improve yields of brominated pyrazole derivatives?

Answer:
Optimization involves solvent selection, catalyst screening, and temperature control. For example, using Pd(PPh₃)₄ in degassed DMF/water mixtures under Suzuki-Miyaura coupling conditions enhances cross-coupling efficiency for brominated intermediates . Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 2 hours) while maintaining >85% yield . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol) ensures high purity. Contradictions in yield reports (e.g., 45% vs. 60%) may arise from differences in starting material purity or reaction scaling .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H NMR: Identifies methoxy protons (singlet, δ 3.8–4.0 ppm) and pyrazole ring protons (doublets, δ 6.5–8.0 ppm).
  • ¹³C NMR: Confirms brominated aromatic carbons (δ ~110–130 ppm) and carbonyl groups (δ ~160 ppm) .
  • X-ray Diffraction: Resolves dihedral angles between pyrazole and aryl rings (e.g., 16.8°–51.7° in analogous structures) .
  • IR Spectroscopy: Detects C-Br stretches (~600 cm⁻¹) and absence of precursor carbonyl groups .

Advanced: How do substituent effects (e.g., bromo vs. methoxy) influence biological activity in pyrazole derivatives?

Answer:
The bromine atom enhances lipophilicity and π-stacking with biological targets, while the methoxy group modulates electronic effects. For instance, replacing bromine with methyl in σ₁ receptor antagonists reduces binding affinity by ~30%, as seen in SAR studies . Computational docking (e.g., AutoDock Vina) predicts that bromine’s electronegativity stabilizes ligand-receptor interactions. However, contradictory bioactivity data (e.g., antimicrobial vs. anticancer assays) require validation via dose-response curves and cytotoxicity controls .

Basic: What are common pharmacological screening protocols for pyrazole-based compounds?

Answer:

  • Antimicrobial Assays: Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer Screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding: Radioligand displacement assays (e.g., σ₁ receptor studies with ³H-(+)-pentazocine) .
    Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are mandatory to exclude artifacts.

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazoles?

Answer:

  • Data Normalization: Compare activities using standardized units (e.g., µM vs. µg/mL).
  • Structural Reanalysis: Verify regiochemistry via NOESY NMR or X-ray to rule out isomer contamination .
  • Assay Reproduibility: Repeat assays under identical conditions (e.g., pH, serum content) .
    For example, discrepancies in σ₁ receptor binding may arise from differences in membrane preparation or ligand purity .

Basic: What are the safety considerations when handling brominated pyrazole intermediates?

Answer:

  • Toxicity: Brominated compounds may exhibit hepatotoxicity; use PPE (gloves, goggles) and work in fume hoods.
  • Stability: Light-sensitive intermediates require amber vials and inert atmospheres (N₂ or Ar) .
  • Waste Disposal: Halogenated waste must be segregated and treated with sodium bicarbonate before disposal .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets optimize transition states for Suzuki-Miyaura couplings.
  • Hammett Plots: Correlate substituent σ values with reaction rates to predict electronic effects .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Basic: How is regioselectivity achieved in pyrazole ring formation?

Answer:
Regioselectivity is controlled by:

  • Precursor Design: Using asymmetrical diketones or hydrazides to direct cyclization .
  • Catalysis: Acidic conditions (e.g., acetic acid) favor 1,3-dipolar cycloaddition to form 1H-pyrazoles .
  • Steric Effects: Bulky substituents (e.g., 2-bromo-6-methoxy) disfavor alternative regioisomers .

Advanced: What strategies improve the solubility of brominated pyrazoles for in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate esters or PEGylated derivatives .
  • Co-solvents: Use Cremophor EL or cyclodextrins for aqueous formulations .
  • Structural Modifications: Replace methoxy with hydrophilic groups (e.g., -OH or -COOH) while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.